molecular formula C9H9NO2S B1346788 p-Toluenesulfonylacetonitrile CAS No. 5697-44-9

p-Toluenesulfonylacetonitrile

Cat. No. B1346788
CAS RN: 5697-44-9
M. Wt: 195.24 g/mol
InChI Key: BBNNLJMGPASZPD-UHFFFAOYSA-N
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Description

P-Toluenesulfonylacetonitrile, also known as tosylacetonitrile, is a derivative of toluene . Its molecular formula is C9H9NO2S and it has a molecular weight of 195.24 .


Molecular Structure Analysis

The molecular structure of p-Toluenesulfonylacetonitrile consists of a toluene ring (a benzene ring with a methyl group) attached to a sulfonyl group and an acetonitrile group . It contains a total of 22 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 sulfone .


Physical And Chemical Properties Analysis

P-Toluenesulfonylacetonitrile is a solid at room temperature . It has a density of 1.453 g/cm3 . The melting point is between 147-151°C .

Scientific Research Applications

1. Crystallization Processes in Agrochemicals

In a study by Powell et al. (2016), p-toluenesulfonamide (a related compound to p-toluenesulfonylacetonitrile) was used in the selective crystallization of co-crystals with triphenylphosphine oxide in acetonitrile. This research demonstrated the potential for developing continuous co-crystallization processes, which is significant for the agrochemical industry (Powell et al., 2016).

2. Electrochemical Studies

Fujinaga and Sakamoto (1976) explored the impact of p-toluenesulfonate as a supporting electrolyte on the polarographic reduction of various metal ions in non-aqueous solvents. This study highlights the role of p-toluenesulfonyl derivatives in understanding electrochemical behaviors in different solvents (Fujinaga & Sakamoto, 1976).

3. Synthetic Applications in Pharmaceutical Chemistry

The photoremoval of the p-toluenesulfonyl group from thymidine derivatives was successfully achieved and used in the synthesis of new analogs of antiretroviral drugs, as discussed by Urjasz and Celewicz (1998). This process demonstrates the utility of p-toluenesulfonyl derivatives in synthesizing novel pharmaceutical compounds (Urjasz & Celewicz, 1998).

4. Catalytic and Morphology-Directing Role

Ambrožić et al. (2010) investigated the role of p-toluenesulfonic acid in the formation of ZnO particles with varied morphologies. This research underlines the dual functionality of p-toluenesulfonyl compounds as both catalysts and morphology-directing agents in materials science (Ambrožić et al., 2010).

5. Preparation of Vinylic and Allylic Sulfones

Inomata et al. (1986) developed methods for preparing vinylic and allylic sulfones from alkenes using p-toluenesulfonyl(=tosyl) derivatives. This study is crucial for the synthesis of diverse organic compounds in organic chemistry (Inomata et al., 1986).

6. Polyaniline Films for Corrosion Protection

Camalet et al. (1998) used aqueous p-toluenesulfonic acid solution for electrosynthesizing polyaniline films on steel, demonstrating its application in corrosion protection (Camalet et al., 1998).

7. Control of Genotoxic Impurities in Pharmaceuticals

Gilbile et al. (2017) developed a method to determine trace amounts of p-toluenesulfonic acid in pharmaceutical materials. This research is significant in ensuring the safety and purity of pharmaceutical products (Gilbile et al., 2017).

Safety And Hazards

P-Toluenesulfonylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-(4-methylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNNLJMGPASZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205547
Record name Tosylacetonitrile
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Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluenesulfonylacetonitrile

CAS RN

5697-44-9
Record name 2-[(4-Methylphenyl)sulfonyl]acetonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=5697-44-9
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Record name Tosylacetonitrile
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Record name 5697-44-9
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Record name Tosylacetonitrile
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Record name Tosylacetonitrile
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Record name TOSYLACETONITRILE
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Synthesis routes and methods

Procedure details

3.37 g (28 mmol) of bromoacetonitrile and 640 mg (2.8 mmol) of benzyltriethylammonium chloride are added to a solution of 5 g (28 mmol) of sodium 4-methyl-benzenesulfinate in 50 ml of toluene and 50 ml of dimethylformamide. The reaction mixture is stirred at room temperature for 24 h. The heterogeneous mixture is filtered. The filtrate is evaporated and then purified on silica gel (heptane then heptane/ethyl acetate, 60/40 v/v). The product is triturated in heptane then filtered and dried. 2.95 g of (toluene-4-sulfonyl)-acetonitrile is obtained in the form of a pale yellow powder. (Yield=54%).
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
640 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JS Meek, JS Fowler - The Journal of Organic Chemistry, 1968 - ACS Publications
… When pyrolysis of 1 was carried out in aqueous ethanol and other solvents, p-toluenesulfonylacetonitrile (2) was formed. When photolysis in aqueous ethanol or other moist solvents …
Number of citations: 30 pubs.acs.org
H Zarrinmayeh, E Tromiczak, DM Zimmerman… - Bioorganic & medicinal …, 2006 - Elsevier
… to acrylonitrile 8 upon refluxing with p-toluenesulfonylacetonitrile. This intermediate was … to acrylonitrile 15 when treated with p-toluenesulfonylacetonitrile under refluxing condition. …
Number of citations: 16 www.sciencedirect.com
H Yoshida, K Takaki - Synlett, 2012 - thieme-connect.com
… , facile insertion of benzyne into p-toluenesulfonylacetonitrile was found to take place to give … Thus, treatment of p-toluenesulfonylacetonitrile with methyl iodide in the presence of KF/18-…
Number of citations: 132 www.thieme-connect.com
J Yin, Y Hu, D Zhang, X Li, W Jin - Tetrahedron, 2017 - Elsevier
… 1,3-dibromo-5-(bromomethyl)-benzene was allowed to react with p-toluenesulfonylacetonitrile (6) in DMSO-Et 2 O in the presence of 37% HCl/NaOH, yielding 7 in 65% yield. …
Number of citations: 12 www.sciencedirect.com
H Yoshida, M Watanabe, T Morishita… - Chemical …, 2007 - pubs.rsc.org
Two molar amounts of arynes were found to couple with nitriles via carbon–carbon σ-bond cleavage, assembling diverse diarylmethane skeletons in a straightforward manner. …
Number of citations: 55 pubs.rsc.org
H Nakazawa, M Itazaki, K Kamata… - Chemistry–An Asian …, 2007 - Wiley Online Library
… 2 CN), trimethylacetonitrile (tBuCN), trichloroacetonitrile (Cl 3 CCN), dimethylaminoacetonitrile (Me 2 NCH 2 CN), methoxyacetonitrile (MeOCH 2 CN), and p-toluenesulfonylacetonitrile (…
Number of citations: 118 onlinelibrary.wiley.com
Y TAMURA, J HARUTA, S BAYOMI… - Chemical and …, 1978 - jstage.jst.go.jp
… Fowler and coworkers-1) have noted that refluxing trans-fi-azidovinyl sulfone 3a in meth— anol leads to p—toluenesulfonylacetonitrile (12a). Indeed refluxing a solution of 200 mg of …
Number of citations: 3 www.jstage.jst.go.jp
AP Bolton, MA Lanewala, PE Pickert - The Journal of Organic …, 1968 - ACS Publications
… When pyrolysis of 1 was carried out in aqueous ethanol and other solvents, p-toluenesulfonylacetonitrile (2) was formed. When photolysis in aqueous ethanol or other moist solvents …
Number of citations: 18 pubs.acs.org
FR Benson, WL Savell - Chemical Reviews, 1950 - ACS Publications
… Two moles of diazomethane combine with p-toluenesulfonylacetonitrile to form l-methyl-5-(p-toluenesulfonyImethyl)-v-triazole (6); one mole of diazomethane is utilized in forming the …
Number of citations: 167 pubs.acs.org
R Sanz - Organic Preparations and Procedures International, 2008 - Taylor & Francis
Arynes are neutral intermediates in which two adjacent atoms of an aromatic ring lack substituents, thus leaving two atomic orbitals (perpendicular to the aromatic x system) to form a …
Number of citations: 294 www.tandfonline.com

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